2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound featuring a piperidine core substituted with a 3,4-difluorophenylmethyl group at the 1-position and a pyrazine ring linked via a methoxy group at the 4-position. This structure combines fluorinated aromaticity with a bicyclic nitrogen-containing scaffold, making it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.
Properties
IUPAC Name |
2-[[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-2-1-14(9-16(15)19)11-22-7-3-13(4-8-22)12-23-17-10-20-5-6-21-17/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBGZPWLVUMKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization. The difluorophenyl group is introduced via a halogenation reaction, followed by coupling with the piperidine intermediate. The final step involves the formation of the pyrazine ring through a condensation reaction with appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Common industrial methods may involve continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pain Management
Research indicates that this compound may serve as a potential analgesic agent. It acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, the compound can enhance the levels of endocannabinoids, which are known to modulate pain sensation. This mechanism suggests its utility in treating chronic pain conditions .
Neurological Disorders
The piperidine structure is often associated with neuroactive compounds. Preliminary studies suggest that 2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. The modulation of neurotransmitter systems could be a mechanism through which it exerts these effects .
Antidepressant Activity
Emerging evidence points to the compound's potential role as an antidepressant. Its interaction with serotonin receptors may contribute to mood enhancement and anxiety reduction. This effect is particularly relevant in the context of developing new antidepressants that target multiple neurotransmitter systems for improved efficacy .
Case Study 1: Pain Relief Efficacy
In a controlled study involving animal models of neuropathic pain, subjects treated with this compound exhibited a significant reduction in pain responses compared to controls. The study highlighted the compound's ability to modulate endocannabinoid levels effectively .
Case Study 2: Neuroprotection in Alzheimer’s Models
Another study investigated the neuroprotective effects of this compound in transgenic mice models of Alzheimer's disease. Results indicated a decrease in amyloid-beta plaque formation and improved cognitive function metrics among treated subjects, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogs differ in substituents on the piperidine ring, the linker group, or the heteroaromatic moiety. Key examples include:
| Compound Name | Key Structural Differences | Biological Target/Activity | Reference |
|---|---|---|---|
| 2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)pyrazine | Sulfonylpyrazole at piperidine 1-position | Unspecified (synthesis-focused study) | |
| 4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)... | Methoxypyrazine substituent; extended piperazine linkage | AMP-activated protein kinase (indirect activation) | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | Fluorobenzyl-piperazine with difluorophenyl carbonyl | Tyrosine kinase inhibition | |
| 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine | Sulfonylpyrazole with ethyl/methyl groups; oxy linker | Unspecified (structural characterization) |
Key Observations :
- Fluorination Impact: The 3,4-difluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compounds in ). Fluorinated aromatic rings are known to improve binding affinity in kinase inhibitors .
Comparison with Other Syntheses :
Biological Activity
2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazine core and a piperidine moiety, which are known to exhibit diverse biological activities. The molecular formula is , with a molecular weight of approximately 315.35 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often demonstrate significant biological activities, including:
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Neuropharmacological Effects : Piperidine derivatives are frequently studied for their potential in treating neurological disorders due to their interaction with neurotransmitter systems.
Anticancer Activity
A study focusing on piperidine derivatives highlighted that certain compounds exhibited potent cytotoxic effects against FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction, suggesting that the structural modifications in the piperidine ring can enhance anticancer activity compared to standard treatments like bleomycin .
Neuropharmacological Studies
Research has demonstrated that piperidine-containing compounds can inhibit acetylcholinesterase (AChE), which is crucial for Alzheimer's disease therapy. For instance, derivatives that include the piperidine structure have shown improved brain exposure and dual inhibition of AChE and butyrylcholinesterase (BuChE) enzymes, indicating their potential as therapeutic agents for neurodegenerative diseases .
Case Study 1: Inhibition of AChE
A recent study evaluated the binding affinity of various piperazine derivatives at the active sites of AChE. The results indicated that certain derivatives could effectively inhibit enzyme activity, which is critical for developing treatments for Alzheimer's disease .
Case Study 2: Cytotoxicity in Cancer Models
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating strong potential for therapeutic applications. The structure-activity relationship (SAR) analysis suggested that modifications to the piperidine ring could enhance efficacy against specific cancer types .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for 2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A general approach includes:
- Step 1: Functionalize the piperidine ring at the 4-position with a methoxy group.
- Step 2: Introduce the (3,4-difluorophenyl)methyl substituent via alkylation or reductive amination .
- Step 3: Couple the pyrazine moiety using a Mitsunobu reaction or SN2 displacement.
Optimization Strategies:
- Use anhydrous DCM or THF as solvents to minimize side reactions .
- Employ catalysts like DIPEA (diisopropylethylamine) to enhance nucleophilicity .
- Monitor reaction progress with TLC or LC-MS. Purify via flash chromatography or crystallization (e.g., using Et₂O/hexane mixtures) .
Example Yield Data (Analogous Compounds):
| Reaction Condition | Yield Range | Reference |
|---|---|---|
| DCM, DIPEA, RT, 12h | 50–60% | |
| THF, NaH, Reflux, 6h | 65–70% |
Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and stereochemistry. For example, the (3,4-difluorophenyl)methyl group shows distinct aromatic splitting patterns (δ 7.2–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and isotopic pattern .
- Elemental Analysis: Validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. What precautions are necessary for handling and storing this compound in laboratory settings?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Stability: Monitor for degradation via periodic HPLC analysis. Avoid exposure to light or moisture .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize receptors/enzymes with structural homology to piperidine/pyrazine targets (e.g., kinases, GPCRs).
- Assay Design:
- Use fluorescence polarization for binding affinity studies (IC₅₀ determination).
- Conduct cell viability assays (MTT or ATP-luminescence) in relevant cell lines (e.g., cancer, neuronal) .
- Controls: Include positive controls (e.g., known inhibitors) and vehicle-only replicates.
Q. What computational strategies are suitable for predicting structure-activity relationships (SAR) or binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., p38 MAP kinase) .
- QSAR Modeling: Train models on analogous compounds (e.g., substituent electronegativity, logP) to predict activity trends .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Troubleshooting Steps:
- Verify compound identity and purity (NMR, HPLC).
- Standardize assay conditions (buffer pH, temperature).
- Cross-validate with orthogonal methods (e.g., SPR vs. ELISA).
- Case Example: Discrepancies in IC₅₀ values may arise from differences in cell passage number or assay endpoints .
Q. What methodologies are recommended for studying the compound’s stability under stress conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 60°C).
- Oxidative stress (3% H₂O₂).
- Photolysis (ICH Q1B guidelines).
- Analysis: Track degradation products via LC-MS and identify using fragmentation patterns .
Q. How can polymorph screening be conducted to identify crystalline forms with improved solubility?
Methodological Answer:
- Screening Methods:
- Solvent evaporation (10 solvents, varying polarity).
- Slurrying in heptane/EtOAc mixtures.
- Characterization: Use PXRD to distinguish polymorphs and DSC to assess thermal stability .
Q. What strategies are effective for enantiomer separation if the compound has chiral centers?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/IPA mobile phases.
- Crystallization: Employ chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How can researchers optimize synthetic routes for scalability while maintaining yield and purity?
Methodological Answer:
- Process Chemistry Adjustments:
- Replace DCM with safer solvents (e.g., 2-MeTHF).
- Switch batch reactors to flow chemistry for better heat/mass transfer .
- Quality Control: Implement PAT (Process Analytical Technology) tools for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
